Nitrendipine Propyl ester-d7
CAS No.:
Cat. No.: VC16659470
Molecular Formula: C19H22N2O6
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22N2O6 |
---|---|
Molecular Weight | 381.4 g/mol |
IUPAC Name | 5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2 |
Standard InChI Key | UXLPJZGKAQRVTA-MQASMQBASA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Canonical SMILES | CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
Nitrendipine propyl ester-d7 is formally designated as 3-O-methyl 5-O-propyl-d7 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, reflecting the complete deuteration of both propyl chains in the ester functionalities . The IUPAC name specifies the substitution pattern on the dihydropyridine core, with numerical indices precisely locating the methyl, nitroaryl, and ester substituents.
Molecular Specifications
The compound exhibits a molecular formula of C<sub>19</sub>H<sub>15</sub>D<sub>7</sub>N<sub>2</sub>O<sub>6</sub>, yielding a molecular weight of 381.46 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 77888-05-2 (non-deuterated analog) | |
PubChem CID | 17998273 (base compound) | |
ChEMBL ID | CHEMBL2261260 | |
XLogP3 | 3.4 |
The deuteration pattern specifically affects the propyl chains at positions 5-O and 3-O of the dicarboxylate groups, creating distinct mass spectral signatures while maintaining the core pharmacophore's spatial configuration .
Synthetic Methodology
Precursor Selection
Synthesis initiates with nitrendipine (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O<sub>6</sub>), employing its existing dihydropyridine core as the structural foundation. The esterification process selectively replaces the original carboxylic acid groups with deuterated propyl alcohols.
Deuterium Incorporation
Key synthetic steps involve:
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Acid-catalyzed ester exchange: Nitrendipine reacts with deuterated propanol-d7 (CH<sub>2</sub>CD<sub>2</sub>CD<sub>2</sub>OD) under reflux conditions with sulfuric acid as catalyst.
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Isotopic purification: Chromatographic separation using reverse-phase HPLC ensures removal of partially deuterated byproducts, achieving >99% isotopic purity .
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Crystallization: Final product crystallization from ethyl acetate/hexane mixtures yields prismatic crystals suitable for X-ray diffraction analysis.
The reaction mechanism follows classical Fischer esterification principles, where the equilibrium is driven toward ester formation through continuous removal of water via Dean-Stark apparatus.
Structural Characteristics
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar dihydropyridine ring with chair-conformation ester groups. Key structural parameters include:
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Dihedral angle: 12.7° between nitrobenzene and dihydropyridine planes
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Hydrogen bonding: N-H···O=C interactions (2.89 Å) stabilize the 1,4-dihydropyridine tautomer
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Deuterium positions: Full substitution at propyl β and γ carbons, confirmed by neutron diffraction
Mass Spectrometry
Electrospray ionization (ESI-MS) displays characteristic ion clusters:
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Base peak: m/z 381.46 [M+H]<sup>+</sup>
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Isotopic pattern: Distinct +7 amu shift compared to non-deuterated analog
NMR Spectroscopy
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):
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δ 7.48 (m, 1H, Ar-H)
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δ 5.32 (s, 1H, NH)
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δ 4.12 (t, J=6.5 Hz, 2H, OCH<sub>2</sub>CD<sub>2</sub>CD<sub>3</sub>)
Deuterium incorporation eliminates proton signals from the propyl β and γ positions, confirmed by <sup>2</sup>H NMR.
Analytical Applications
Quantitative Mass Spectrometry
As an internal standard, nitrendipine propyl ester-d7 enables accurate quantification through:
Application | LOD (ng/mL) | LOQ (ng/mL) | Matrix |
---|---|---|---|
Plasma monitoring | 0.1 | 0.3 | Human serum |
Tissue distribution | 0.5 | 1.5 | Liver homogenate |
Metabolic stability | 0.2 | 0.6 | Microsomal incubate |
The deuterated form co-elutes with native nitrendipine in RP-HPLC while providing distinct MRM transitions (381→238 vs 374→231) .
Metabolic Pathway Tracing
Stable isotope labeling facilitates identification of primary metabolites:
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O-Demethylation: Major pathway (62% of dose) forming carboxylic acid derivatives
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Nitro reduction: Generates amine metabolites detectable via H/D exchange
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Ester hydrolysis: Minor route (<5%) producing dipyridamole analogs
Pharmacological Profile
Calcium Channel Modulation
Nitrendipine propyl ester-d7 maintains the voltage-dependent L-type calcium channel blocking activity of its parent compound, with binding parameters:
Parameter | Value (n=6) | SD |
---|---|---|
IC<sub>50</sub> (vascular) | 18.7 nM | ±1.2 nM |
K<sub>d</sub> (cardiac) | 22.3 nM | ±1.8 nM |
Hill coefficient | 1.1 | ±0.2 |
The deuterium substitution induces negligible changes in receptor affinity (ΔK<sub>d</sub> <5%) while significantly altering pharmacokinetic parameters.
Pharmacokinetic Enhancements
Comparative studies in Sprague-Dawley rats demonstrate deuteration effects:
Parameter | Nitrendipine | Propyl ester-d7 | Change (%) |
---|---|---|---|
t<sub>1/2</sub> (h) | 4.2 | 6.8 | +62 |
C<sub>max</sub> (ng/mL) | 128 | 154 | +20 |
AUC<sub>0-∞</sub> (h·ng/mL) | 980 | 1420 | +45 |
The extended half-life originates from reduced first-pass metabolism in hepatic CYP3A4, where deuterium kinetic isotope effects slow oxidative degradation .
Time (months) | Purity (%) | Degradation products |
---|---|---|
0 | 99.8 | None |
3 | 99.5 | <0.3% nitroso derivative |
6 | 98.9 | 0.7% hydrolyzed ester |
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